molecular formula C17H24BNO3 B581728 N-(1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropyl)acetamide CAS No. 1218789-39-9

N-(1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropyl)acetamide

Cat. No. B581728
M. Wt: 301.193
InChI Key: KKDGCTCNAIFTNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropyl)acetamide” is a chemical compound with the molecular formula C14H20BNO3 . It is also known by other names such as “4’- (4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)acetanilide” and "4-Acetamidophenylboronic acid pinacol ester" . The compound has a molecular weight of 261.13 g/mol .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI string: "InChI=1S/C14H20BNO3/c1-10(17)16-12-8-6-11(7-9-12)15-18-13(2,3)14(4,5)19-15/h6-9H,1-5H3,(H,16,17)" . The Canonical SMILES string representation is "B1(OC(C(O1)©C)©C)C2=CC=C(C=C2)NC(=O)C" .

Scientific Research Applications

  • Borylation of Alkylbenzenes

    • Application: 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane is used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .
    • Results: The reaction leads to the formation of pinacol benzyl boronate, a useful intermediate in organic synthesis .
  • Hydroboration of Alkynes and Alkenes

    • Application: 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane is used for the hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .
    • Results: The reaction leads to the formation of organoboron compounds, which are useful intermediates in organic synthesis .
  • Coupling with Aryl Iodides

    • Application: 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane is used for coupling with aryl iodides in the presence of a copper catalyst to form aryl boronates .
    • Results: The reaction leads to the formation of aryl boronates, which are useful intermediates in organic synthesis .
  • Asymmetric Hydroboration of 1,3-Enynes

    • Application: 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane is used for the asymmetric hydroboration of 1,3-enynes to form chiral allenyl boronates .
    • Results: The reaction leads to the formation of chiral allenyl boronates, which are useful intermediates in organic synthesis .
  • Borylation of Arenes

    • Application: 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be used as a reagent to borylate arenes .
    • Results: The reaction leads to the formation of aryl boronates, which are useful intermediates in organic synthesis .
  • Synthesis of Conjugated Copolymers

    • Application: 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is employed in the synthesis, optical, and electrochemical properties of novel copolymers on the basis of benzothiadiazole and electron-rich arene units .
    • Results: The reaction leads to the formation of conjugated copolymers, which have interesting optical and electrochemical properties .
  • Borylation of Arenes

    • Application: 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be used as a reagent to borylate arenes .
    • Results: The reaction leads to the formation of aryl boronates, which are useful intermediates in organic synthesis .
  • Preparation of Fluorenylborolane

    • Application: 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be used to prepare fluorenylborolane .
    • Results: The reaction leads to the formation of fluorenylborolane, which can be used in further synthetic transformations .
  • Synthesis of Conjugated Copolymers

    • Application: 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is employed in the synthesis, optical, and electrochemical properties of novel copolymers on the basis of benzothiadiazole and electron-rich arene units .
    • Results: The reaction leads to the formation of conjugated copolymers, which have interesting optical and electrochemical properties .
  • Study of the Stability of Boronate Esters

    • Application: 1-Benzylpyrazole-4-boronic acid pinacol ester is used as a model compound in the study of the stability of boronate esters in different alcohols .
    • Method: The stability of the boronate ester is studied using the LCMS technique .
    • Results: The results provide insights into the stability of boronate esters in different alcohols .
  • Palladium-Catalyzed Methylation of Heteroaryl Boronate Esters

    • Application: 1-Benzylpyrazole-4-boronic acid pinacol ester is used as a substrate in the study of palladium-catalyzed methylation of heteroaryl boronate esters using iodomethane .
    • Method: The reaction involves the use of a palladium catalyst, iodomethane, and 1-Benzylpyrazole-4-boronic acid pinacol ester .
    • Results: The reaction leads to the formation of methylated heteroaryl boronate esters .

properties

IUPAC Name

N-[1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24BNO3/c1-12(20)19-17(10-11-17)13-6-8-14(9-7-13)18-21-15(2,3)16(4,5)22-18/h6-9H,10-11H2,1-5H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKDGCTCNAIFTNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3(CC3)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00675257
Record name N-{1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropyl}acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00675257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropyl)acetamide

CAS RN

1218789-39-9
Record name N-{1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropyl}acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00675257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.